

2-(1-Piperazinyl)pyrimidine-d8 certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1-Piperazinyl)pyrimidine-d8

Cat. No.: B587364

[Get Quote](#)

Technical Guide: 2-(1-Piperazinyl)pyrimidine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(1-Piperazinyl)pyrimidine-d8**, a deuterated stable isotope-labeled compound. It is intended for use by researchers and professionals in drug development and related scientific fields. This document outlines the compound's chemical and physical properties, provides representative analytical data, details relevant experimental protocols, and illustrates its primary metabolic and signaling pathways.

Certificate of Analysis - Representative Data

The data presented below is representative of a typical Certificate of Analysis for **2-(1-Piperazinyl)pyrimidine-d8**. Specifications and results may vary between batches and suppliers.

Compound Information

Parameter	Value
Product Name	2-(1-Piperazinyl)pyrimidine-d8
Synonyms	1-(2-Pyrimidinyl)piperazine-d8; 2-Piperazinopyrimidine-d8; 1-PP-d8
CAS Number	1309283-31-5
Unlabeled CAS	20980-22-7
Molecular Formula	C ₈ H ₄ D ₈ N ₄
Molecular Weight	172.26 g/mol
Appearance	Colorless to Pale Yellow Thick Oil to Low-Melting Solid[1]
Storage	-20°C, Inert atmosphere[1]
Solubility	Chloroform (Slightly), Methanol (Slightly)[1]

Analytical Data

Test	Specification	Representative Result
Purity (HPLC)	Report Result	99.87% (at 240 nm)[1]
Isotopic Purity	>95%	>99.9% (d8 = 100.00%)[1]
¹ H NMR	Conforms to Structure	Conforms[1]
Mass Spectrometry	Conforms to Structure	Conforms[1]
Elemental Analysis	Conforms	%C: 54.80, %H: 7.37, %N: 32.47[1]

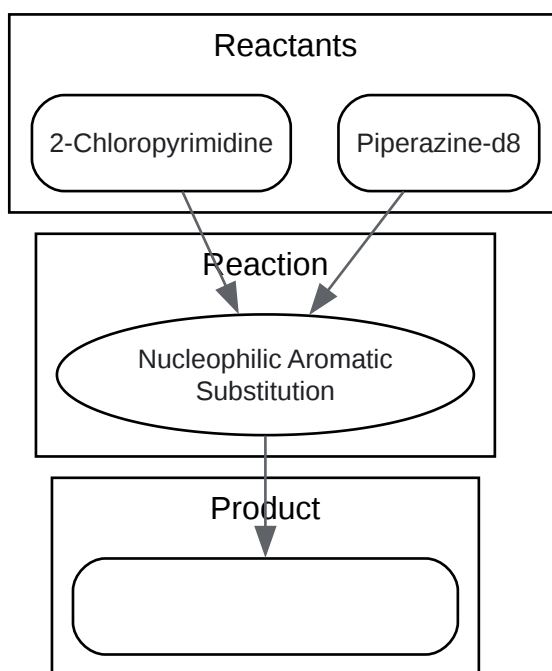
Synthesis and Structure

2-(1-Piperazinyl)pyrimidine-d8 is a deuterated analog of 2-(1-Piperazinyl)pyrimidine. The deuteration is typically on the piperazine ring. A common synthetic route for the non-deuterated compound involves the nucleophilic aromatic substitution of 2-chloropyrimidine with piperazine. For the deuterated analog, piperazine-d8 is used as a starting material.

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic pathway for **2-(1-PiperazinyI)pyrimidine-d8**.

Proposed Synthesis of 2-(1-PiperazinyI)pyrimidine-d8



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(1-PiperazinyI)pyrimidine-d8**.

Experimental Protocols

The following are representative experimental protocols for the analysis of 2-(1-PiperazinyI)pyrimidine and its deuterated analog. These methods are for reference only and may require optimization for specific applications.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of **2-(1-PiperazinyI)pyrimidine-d8**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 240 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This method is adapted for the quantification of the non-deuterated analog in plasma and can be used with **2-(1-Piperazinyl)pyrimidine-d8** as an internal standard.

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
- Mobile Phase: Acetonitrile and 5 mM ammonium formate with 0.1% formic acid in water.
- Flow Rate: 0.4 mL/min.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Sample Preparation (Plasma): Protein precipitation with acetonitrile. The supernatant is then diluted and injected.

Biological Activity and Mechanism of Action

2-(1-Piperazinyl)pyrimidine is the primary active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone and tandospirone.[3] Its deuterated form, **2-(1-**

PiperazinyI)pyrimidine-d8, is primarily used as an internal standard for quantitative bioanalytical studies.

The non-deuterated compound exhibits notable pharmacological activity, primarily as an antagonist at $\alpha 2$ -adrenergic receptors and as a partial agonist at serotonin 5-HT1A receptors.

[3][4]

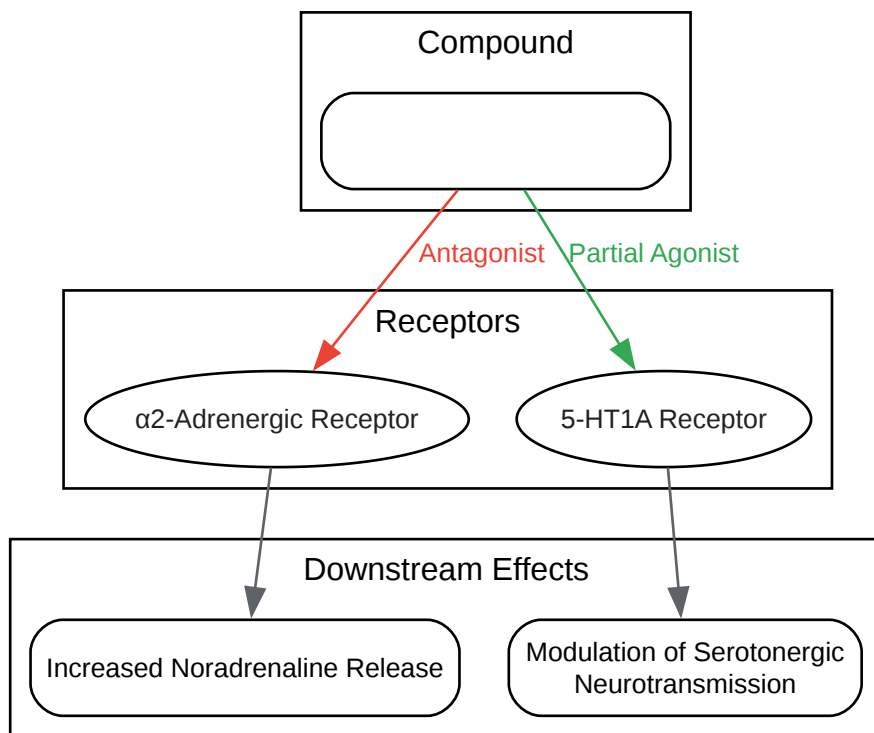
Receptor Binding Affinity

Receptor	Activity	Affinity (Ki or pA2)
$\alpha 2$ -Adrenergic Receptor	Antagonist	pA2 = 6.8 - 7.3[5]
Serotonin 5-HT1A Receptor	Partial Agonist	Ki = 414 nM[4]
Dopamine D2, D3, D4 Receptors	Negligible Affinity	Ki > 10,000 nM[4]

Signaling Pathway

The diagram below illustrates the interaction of 2-(1-PiperazinyI)pyrimidine with its primary molecular targets.

Signaling Pathway of 2-(1-Piperaziny)pyrimidine



[Click to download full resolution via product page](#)

Caption: Interaction of 2-(1-Piperaziny)pyrimidine with its receptors.

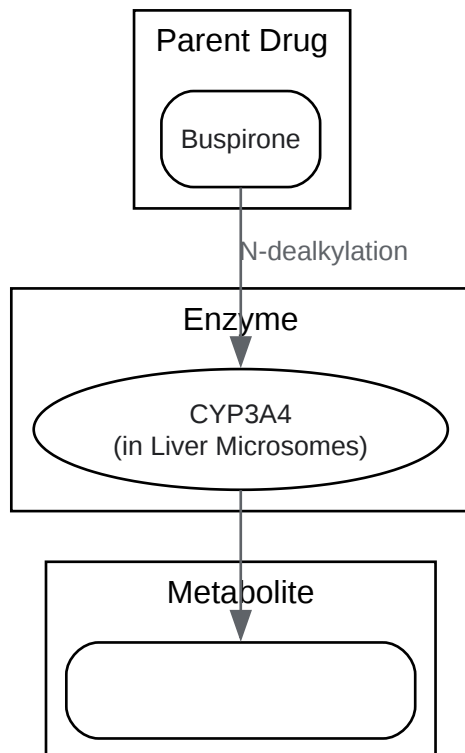
Metabolism

2-(1-Piperaziny)pyrimidine is a major metabolite of the anxiolytic drug buspirone. The formation of this metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.^{[6][7]}

Metabolic Pathway of Buspirone

The following diagram shows the metabolic conversion of buspirone to 2-(1-Piperaziny)pyrimidine.

Metabolism of Buspirone



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of buspirone to its active metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lgcstandards.com [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [2-(1-Piperazinyl)pyrimidine-d8 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587364#2-1-piperazinyl-pyrimidine-d8-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com